

4-Methyl-2-nitropyridin-3-ol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

Cat. No.: B1367648

[Get Quote](#)

An In-Depth Technical Guide to **4-Methyl-2-nitropyridin-3-ol**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-2-nitropyridin-3-ol**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document details its fundamental physicochemical properties, including its molecular weight and structural features. A representative, detailed protocol for its synthesis via the nitration of 4-methylpyridin-3-ol is presented, grounded in established chemical principles. Furthermore, this guide outlines the standard analytical methodologies for its characterization and purity verification, ensuring a self-validating framework for researchers. The narrative explores the compound's chemical reactivity and its potential as a versatile building block for the development of novel bioactive molecules, particularly in the context of kinase inhibitor discovery. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of substituted nitropyridinols.

Introduction to Nitropyridinol Scaffolds

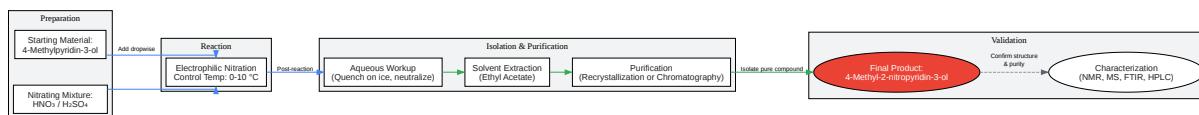
The pyridine ring is a foundational motif in a vast array of natural products and synthetic pharmaceuticals.^[1] The strategic introduction of functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, onto this scaffold dramatically alters its electronic properties and reactivity, opening avenues for diverse chemical transformations. Nitropyridines, in particular, are of significant interest due to their biological activities and their utility as precursors for more

complex molecules.[2] The nitro group, being a strong electron-withdrawing group, facilitates nucleophilic aromatic substitution reactions, while also being readily reducible to a primary amine, a key functional handle in drug development.[1][3]

Nitropyridinols, which combine these features, serve as valuable intermediates in the synthesis of bioactive compounds, including potent kinase inhibitors.[2] This guide focuses specifically on **4-Methyl-2-nitropyridin-3-ol** (CAS: 15128-89-9), providing a detailed examination of its properties, a robust synthetic protocol, and a discussion of its potential applications for researchers in drug discovery and organic synthesis.[4][5]

Physicochemical Properties of 4-Methyl-2-nitropyridin-3-ol

The identity and behavior of a chemical compound are dictated by its fundamental properties. For **4-Methyl-2-nitropyridin-3-ol**, these are summarized below. The presence of an acidic hydroxyl group, a basic pyridine nitrogen, and an electron-withdrawing nitro group within the same molecule suggests complex acid-base properties and the potential for intramolecular hydrogen bonding.


Property	Value	Source
Molecular Weight	154.12 g/mol	PubChem[4]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	PubChem[4]
IUPAC Name	4-methyl-2-nitropyridin-3-ol	PubChem[4]
CAS Number	15128-89-9	PubChem[4]
Canonical SMILES	CC1=C(C(=NC=C1)[O-])O	PubChem[4]
Synonyms	3-Hydroxy-4-methyl-2-nitropyridine, 4-Methyl-2-nitro-3-pyridinol	PubChem[4]

Synthesis and Purification

While numerous methods exist for the synthesis of nitropyridine derivatives, a direct, published protocol for **4-Methyl-2-nitropyridin-3-ol** is not readily available.[6][7][8] However, a plausible and chemically sound route can be designed based on the electrophilic nitration of 4-methylpyridin-3-ol.

Synthetic Rationale

The proposed synthesis relies on the directing effects of the substituents on the pyridine ring. The hydroxyl group at the 3-position is a strongly activating, ortho, para-directing group. The methyl group at the 4-position is a weakly activating, ortho, para-director. The pyridine nitrogen is deactivating towards electrophilic substitution. Therefore, nitration is strongly favored at the C2 position, which is ortho to the highly activating hydroxyl group. The use of a mixed acid system ($\text{HNO}_3/\text{H}_2\text{SO}_4$) is a standard and effective method for the nitration of aromatic and heteroaromatic rings.[9]

[Click to download full resolution via product page](#)

Caption: Proposed Synthetic Workflow for **4-Methyl-2-nitropyridin-3-ol**.

Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid (H_2SO_4 , 20 mL) to concentrated nitric acid (HNO_3 , 10 mL). Maintain the temperature below 10 °C during the addition.
- Reaction Setup: In a separate three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 4-methylpyridin-3-ol (5.0 g, 0.046 mol) in concentrated sulfuric acid (25 mL). Cool this solution to 0-5 °C using an ice-salt bath.
- Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 4-methylpyridin-3-ol. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will result in the precipitation of the crude product.
- Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate ($NaHCO_3$) or sodium carbonate (Na_2CO_3) until the pH is approximately 7. The crude solid product is then collected by vacuum filtration.
- Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **4-Methyl-2-nitropyridin-3-ol**.

Spectroscopic and Analytical Characterization

To ensure the trustworthiness of the synthesis, the identity and purity of the final product must be rigorously confirmed. This constitutes a self-validating system for the protocol.

- 1H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula ($\text{C}_6\text{H}_6\text{N}_2\text{O}_3$) by showing a molecular ion peak at an m/z value corresponding to its exact mass (154.0378 Da).^[4]
- Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups: a broad absorption band for the O-H stretch (approx. $3200\text{-}3500\text{ cm}^{-1}$), characteristic peaks for aromatic C-H and C=C bonds, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. $1520\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$).
- High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed using reverse-phase HPLC. A pure sample should exhibit a single major peak.

Reactivity and Potential for Derivatization

4-Methyl-2-nitropyridin-3-ol is a versatile scaffold for further chemical modification, offering multiple reaction pathways for drug development professionals.

- Nitro Group Reduction: The nitro group can be selectively reduced to an amine (2-amino-4-methylpyridin-3-ol) using standard conditions such as catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or metal-acid reduction (e.g., SnCl_2/HCl). This introduces a nucleophilic amine group that is a common site for amide bond formation, sulfonylation, or other coupling reactions.
- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The potent electron-withdrawing effect of the nitro group activates the pyridine ring for $\text{S}_{\text{n}}\text{Ar}$ reactions.^{[1][10]} While the nitro group itself can sometimes be displaced, other leaving groups installed on the ring would be highly susceptible to substitution by various nucleophiles (e.g., thiols, amines, alkoxides).
- Hydroxyl Group Modification: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This allows for the modulation of physicochemical properties such as lipophilicity and solubility, which is a critical aspect of drug design.

Applications in Research and Drug Development

Substituted nitropyridines are key intermediates in the synthesis of a wide range of biologically active molecules.^[2] Given its structure, **4-Methyl-2-nitropyridin-3-ol** is a highly promising starting material or scaffold for several reasons:

- **Kinase Inhibitor Scaffolds:** Many FDA-approved kinase inhibitors feature a heterocyclic core. The functional group arrangement in **4-Methyl-2-nitropyridin-3-ol**, especially after reduction of the nitro group to an amine, provides the necessary vectors for building molecules that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. Similar nitropyridine precursors have been used to synthesize inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).^[2]
- **Versatile Chemical Building Block:** The compound serves as a multifunctional building block.^[3] The three distinct functional groups (hydroxyl, nitro, methyl) can be addressed with different chemical reactions, allowing for the systematic and controlled construction of complex molecular architectures and chemical libraries for screening purposes.
- **Probing Biological Systems:** The derivatized products can be used as chemical probes to study biological pathways or as ligands for developing novel coordination complexes with potential therapeutic or diagnostic applications.^[2]

Conclusion

4-Methyl-2-nitropyridin-3-ol is a valuable heterocyclic compound with a molecular weight of 154.12 g/mol.^[4] Its synthesis is achievable through standard nitration chemistry, and its structure offers multiple handles for subsequent chemical modification. The strategic combination of a hydroxyl, methyl, and a reactive nitro group on a pyridine core makes it an attractive and versatile platform for the synthesis of novel compounds, particularly in the field of medicinal chemistry and drug discovery. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13900230, **4-Methyl-2-nitropyridin-3-ol**. PubChem. [\[Link\]](#)

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243166, 2-Amino-4-methyl-3-nitropyridine. PubChem. [\[Link\]](#)
- Google Patents (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- MDPI (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [\[Link\]](#)
- Organic Syntheses (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521828, 4-Methyl-3-nitropyridine. PubChem. [\[Link\]](#)
- ResearchGate (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- National Institutes of Health (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. NIH. [\[Link\]](#)
- National Institutes of Health (n.d.). 4-Methyl-3-nitropyridin-2-amine. NIH. [\[Link\]](#)
- MDPI (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [mdpi.com](#) [\[mdpi.com\]](#)
- 3. [nbinfo.com](#) [\[nbinfo.com\]](#)
- 4. 4-Methyl-2-nitropyridin-3-ol | C₆H₆N₂O₃ | CID 13900230 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 5. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [\[cymitquimica.com\]](#)
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [\[patents.google.com\]](#)
- 7. Organic Syntheses Procedure [\[orgsyn.org\]](#)
- 8. [researchgate.net](#) [\[researchgate.net\]](#)
- 9. 4-Methyl-3-nitropyridin-2-amine - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)

- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Methyl-2-nitropyridin-3-ol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367648#4-methyl-2-nitropyridin-3-ol-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com